COX‑2 Inhibition: Markedly Reduced Potency vs. Indomethacin and Pravadoline
The compound exhibits minimal direct COX‑2 inhibitory activity (IC₅₀ > 10,000 nM), which is a key differentiating factor from its potent analog indomethacin and the downstream aminoalkylindole pravadoline [1]. This stark difference in potency highlights that the 2‑methyl‑3‑(4'‑methoxybenzoyl)indole core alone is insufficient for high‑affinity COX‑2 engagement; the N1‑substitution in pravadoline and the acetic acid moiety in indomethacin are critical for potency [2][3].
| Evidence Dimension | In vitro COX‑2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Indomethacin (IC₅₀ = 0.1‑1.0 µM range); Pravadoline (WIN 48098) (IC₅₀ = 4,900 nM for prostaglandin synthesis in mouse brain) |
| Quantified Difference | Target compound is >10‑fold less potent than pravadoline and >100‑fold less potent than indomethacin |
| Conditions | Human recombinant COX‑2 enzyme assay (12‑HHT formation via HPLC analysis) [1]; Mouse brain prostaglandin synthesis assay [2] |
Why This Matters
This data confirms the compound's utility as a negative control or a precursor scaffold in COX‑2 SAR studies, not as a direct inhibitor, preventing misapplication in anti‑inflammatory screening.
- [1] BindingDB. (n.d.). BDBM50062726 (CHEMBL3397727): IC₅₀ > 1.00E+4 nM for human recombinant COX‑2. Retrieved from https://www.bindingdb.org/ View Source
- [2] Chembase. (n.d.). Pravadoline (WIN 48098) Biological Activity: IC₅₀ = 4.9 µM for prostaglandin synthesis inhibition. Retrieved from http://en.chembase.cn/substance-73445.html View Source
- [3] Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Garner, C., Seibert, K., & Marnett, L. J. (1998). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase‑2 Inhibitors. *Journal of Medicinal Chemistry*, 41(22), 4800‑4818. View Source
